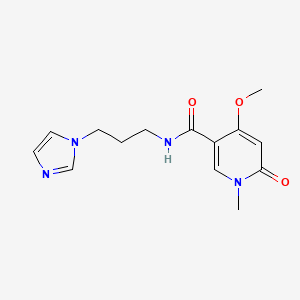

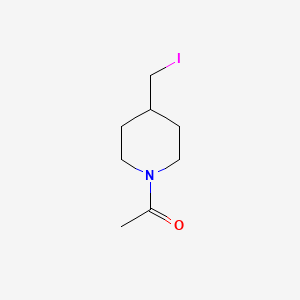

![molecular formula C10H10BrNO2S B2584794 5-(5-溴噻吩-2-羰基)-2-氧杂-5-氮杂双环[2.2.1]庚烷 CAS No. 1853229-59-0](/img/structure/B2584794.png)

5-(5-溴噻吩-2-羰基)-2-氧杂-5-氮杂双环[2.2.1]庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thiophene derivatives, which are essential heterocyclic compounds, have been synthesized by heterocyclization of various substrates . An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The bicyclo [2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

The sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depended on the substitution pattern of the dienes .Physical and Chemical Properties Analysis

Thiophene and its derivatives show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .科学研究应用

不对称合成

双环[2.2.1]庚烷核心结构在许多生物活性化合物中都是一个优先结构。 双环[2.2.1]庚烷-1-羧酸酯的不对称合成方法已被开发出来,这对于合成对映体纯的化合物具有重要意义 。该方法允许以高度对映选择性的方式创建多种双环[2.2.1]庚烷衍生物,这对于药物发现和开发至关重要。

抗菌和抗真菌剂

从 5-溴噻吩衍生的化合物已显示出强大的抗菌和抗真菌活性 。5-溴噻吩基二氢嘧啶硫酮 (DHPMs) 的合成可以导致开发新的药理学工具,在治疗细菌和真菌感染方面具有潜在的应用价值。

ADMET 预测

ADMET(吸收、分布、代谢、排泄和毒性)谱预测是药物开发中的一个重要步骤。 从 5-溴噻吩合成的化合物已进行 ADMET 预测,表明其具有良好的药物特性 。此应用程序对于早期筛选潜在药物候选物至关重要。

有机催化

双环[2.2.1]庚烷支架用于有机催化,有机催化是催化的一个分支,专注于通过有机催化剂加速化学反应。 开发对映选择性合成功能化双环[2.2.1]庚烷的方法对于不对称合成和催化至关重要 .

分子结构

双环[2.2.1]庚烷衍生物的分子结构多种多样,可以根据桥头碳的存在或不存在进行分类。 这种分类对于开发允许直接获取具有功能化桥头的双环[2.2.1]庚烷的合成方法很重要 .

生物活性分子的开发

5-溴噻吩部分已被用于通过 Pd(0) 催化的铃木-宫浦交叉偶联反应开发生物活性分子。 这些分子在药物化学和特定聚合物和金属配合物的开发中具有应用价值 .

作用机制

Target of Action

The primary target of the compound 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[22Similar compounds have been found to interact with the sars-cov-2 3cl protease . This protease plays a crucial role in the life cycle of the virus, making it a potential target for therapeutic intervention .

Mode of Action

The exact mode of action of 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[22It is suggested that similar compounds may inhibit the sars-cov-2 3cl protease . This inhibition could potentially prevent the virus from replicating, thus halting the progression of the disease .

Biochemical Pathways

The specific biochemical pathways affected by 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[22The inhibition of the sars-cov-2 3cl protease would likely disrupt the viral replication process . This disruption could lead to a decrease in viral load and potentially alleviate the symptoms of the disease .

Result of Action

The molecular and cellular effects of 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[22If the compound does indeed inhibit the sars-cov-2 3cl protease, it could potentially prevent the virus from replicating . This could lead to a decrease in viral load, potentially alleviating the symptoms of the disease .

属性

IUPAC Name |

(5-bromothiophen-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2S/c11-9-2-1-8(15-9)10(13)12-4-7-3-6(12)5-14-7/h1-2,6-7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSRPJQKIWBBND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

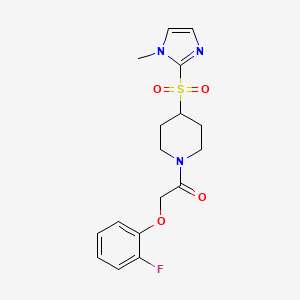

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2584712.png)

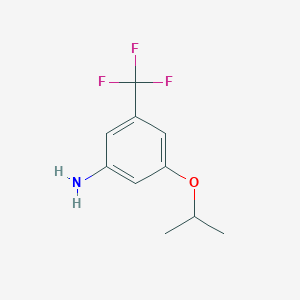

![N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2584715.png)

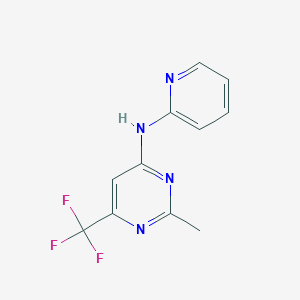

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide](/img/structure/B2584719.png)

![Ethyl 7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2584725.png)

![N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2584726.png)

![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]prop-2-enamide](/img/structure/B2584727.png)

![N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2584728.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)